molecular formula C15H11FN2O4S B2574818 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 354786-05-3

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2574818
CAS RN: 354786-05-3
M. Wt: 334.32
InChI Key: RFBXREFOFLKAAR-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-fluorophenyl)acetamide, also known as DBTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBTA is a synthetic compound that belongs to the class of benzothiazole derivatives.

Scientific Research Applications

Anticonvulsant Applications

Research on benzothiazole derivatives has highlighted their potential as anticonvulsant agents. For example, a study by Nath et al. (2021) synthesized and evaluated a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives for their anticonvulsant activities. The findings showed significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, with the most active compound emerging as an effective anticonvulsant with median doses indicating substantial efficacy and safety (Nath et al., 2021).

Antitumor Activity

Another critical area of research is the antitumor activity of benzothiazole derivatives. Yurttaş et al. (2015) synthesized a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for their potential antitumor activity against approximately 60 human tumor cell lines. This study found that some compounds exhibited considerable anticancer activity against specific cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Yurttaş et al., 2015).

Antimicrobial and Anti-inflammatory Applications

Further research has explored the antimicrobial and anti-inflammatory properties of benzothiazole acetamide derivatives. For instance, Sunder et al. (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, finding significant anti-inflammatory activity among some compounds (Sunder et al., 2013).

Photovoltaic and Chemiluminescence Applications

Beyond pharmacological uses, benzothiazole derivatives have been researched for their potential in materials science, such as in photovoltaic efficiency modeling and chemiluminescence. A study by Watanabe et al. (2012) synthesized bicyclic dioxetanes tethering a fluororescer through an ω-carbamoyl-substituted linker, showing high-performance chemiluminescence in aqueous systems, indicating applications in bioimaging and analytical chemistry (Watanabe et al., 2012).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O4S/c16-10-5-7-11(8-6-10)17-14(19)9-18-15(20)12-3-1-2-4-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBXREFOFLKAAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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